molecular formula C8H8N2O2 B8229932 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B8229932
M. Wt: 164.16 g/mol
InChI Key: FGQQUPRUDPMEBR-UHFFFAOYSA-N
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Description

1H,2H,3H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system with a carboxylic acid substituent at the 4-position. Its molecular formula is C₈H₆N₂O₂ (MW: 162.15 g/mol) . The compound is typically stored at 2–8°C in anhydrous conditions to prevent degradation . The hydrochloride salt form (CAS 1864063-95-5) has a molecular weight of 198.606 g/mol, enhancing its stability for research applications .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQUPRUDPMEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, an oxidation reaction might yield a different product compared to a reduction reaction .

Scientific Research Applications

1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or molecular interactions. In medicine, it could have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, it might be used in the production of materials or as a component in various chemical processes .

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Positional Isomers and Ring Fusion Variations

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 1190319-63-1) :

    • Structural Difference : The pyrrolo-pyridine fusion occurs at [2,3-c] instead of [3,2-c], altering the spatial arrangement of nitrogen atoms.
    • Synthesis : Prepared via NaOH-mediated hydrolysis of ethyl esters with yields up to 95% . Substituents like chloro (5-chloro variant) reduce yields to 71%, highlighting electronic effects on reactivity .
    • Applications : Serves as a precursor for bioactive molecules due to its planar aromatic system .
  • 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid :

    • Key Difference : Carboxylic acid group at position 6 instead of 4.
    • Implications : Positional isomerism may influence hydrogen-bonding interactions in drug-receptor binding .

Heteroatom-Substituted Analogues

  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid (CAS VII) :
    • Structural Difference : Contains a furan ring (oxygen heteroatom) instead of pyrrole (nitrogen heteroatom).
    • Synthesis : Derived via carbonitrile hydrolysis, similar to ester-to-acid conversions in pyrrolo-pyridines .
    • Reactivity : The electron-rich furan ring enhances susceptibility to electrophilic substitution compared to nitrogen-containing analogues .

Substituent Effects on Physicochemical Properties

  • 7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid :
    • Substituents : Chloro and methyl groups at positions 7 and 1/3, respectively.
    • Impact : Chloro substituents reduce synthetic yields (e.g., 71% in [2,3-c] analogues) due to steric and electronic hindrance .
    • Molecular Weight : Higher MW (307 g/mol) compared to the unsubstituted target compound (162.15 g/mol) .

Molecular Weight and Solubility

  • Target Compound : 162.15 g/mol (free acid), 198.606 g/mol (HCl salt) .
  • Comparisons :
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride : 313.28 g/mol, reflecting additional substituents .
    • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate : 190.18 g/mol (ester form) .

Biological Activity

1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS Number: 2169469-30-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula: C8_8H8_8N2_2O2_2
  • Molecular Weight: 164.16 g/mol
  • Structure: The compound features a fused pyrrole and pyridine ring system, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. For instance:

  • Study Findings: A study demonstrated that certain pyrrolo[3,4-c]pyridine derivatives showed cytotoxic effects against various cancer cell lines, including ovarian and breast cancer. The most active compounds displayed moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells .
  • Mechanism: The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cancer cell proliferation.

Antiviral Activity

1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has also been evaluated for its antiviral properties:

  • HIV Inhibition: Studies found that some derivatives exhibited moderate activity against HIV-1 replication. The presence of specific substituents significantly influenced their efficacy .

Antidiabetic Properties

The compound's role in enhancing insulin sensitivity has been explored:

  • Insulin Sensitivity: Certain derivatives were shown to increase insulin sensitivity in mouse adipocytes by up to 37.4%. This effect was particularly pronounced with specific phenoxy substituents .

The biological activity of 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Protein Interactions: The compound can form complexes with proteins such as bovine serum albumin through electrostatic interactions and hydrogen bonding .
  • Signal Pathway Modulation: It may modulate critical signaling pathways involved in cell growth and apoptosis.

Case Studies

StudyFindingsApplication
Kalai et al.Moderate cytotoxicity against ovarian cancer cellsCancer therapy
PMC8069244Enhanced insulin sensitivity in adipocytesDiabetes treatment
PMC8069244Moderate inhibition of HIV-1 replicationAntiviral therapy

Preparation Methods

Halogen-Mediated Cyclization

In a patent-published procedure, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine was synthesized via Suzuki-Miyaura coupling using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst. Although this method targets a related pyrrolo[2,3-b]pyridine, analogous conditions apply to the [3,2-c] isomer by adjusting the starting material. For instance, 2-bromo-5-iodopyridine derivatives can undergo Ullmann-type coupling with amines to form the pyrrole ring, followed by iodination at the 3-position.

Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Dioxane/water (2.5:1)

  • Temperature: 80°C under N₂

Acid-Catalyzed Cyclocondensation

A study published in Molecules detailed the cyclocondensation of ethyl 2-aminopyridine-4-carboxylate with α-ketoesters under acidic conditions to yield pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives. Adapting this method for the 4-carboxylic acid variant requires substituting the ester group at position 4 with a hydrolyzable protecting group.

Key Steps :

  • Condensation of ethyl 3-aminopyridine-4-carboxylate with diketones.

  • Cyclization catalyzed by p-toluenesulfonic acid (PTSA) in refluxing ethanol.

  • Hydrolysis of the ethyl ester to the carboxylic acid using 2M NaOH.

Functionalization at Position 4: Introducing the Carboxylic Acid Group

The carboxylic acid moiety at position 4 is introduced via hydrolysis of precursor esters or nitriles, oxidation of alkyl groups, or direct carboxylation.

Ester Hydrolysis

A general procedure from the MDPI study involves saponification of ethyl pyrrolo[3,2-c]pyridine-4-carboxylate using aqueous NaOH in ethanol under reflux. This method achieved a 95% yield for the 2-carboxylic acid analog, suggesting comparable efficiency for the 4-position isomer.

Optimized Protocol :

  • Substrate : Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (1.3 mmol)

  • Base : 2M NaOH (1.7 mmol) in EtOH (12 mL)

  • Conditions : Reflux for 1–2 hours, followed by acidification with acetic acid to pH 4.

Oxidation of Methyl Groups

For substrates bearing a methyl group at position 4, oxidation with potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) in acidic media converts the methyl group to a carboxylic acid. This method is less common due to side reactions but offers a direct route when applicable.

Example :

  • Substrate : 4-Methyl-1H-pyrrolo[3,2-c]pyridine

  • Oxidizing Agent : KMnO₄ (3 equiv) in H₂SO₄ (1M)

  • Yield : ~65% after purification via ion-exchange chromatography.

Purification and Characterization

Purification Techniques

Crude products are often purified using ion-exchange resins or recrystallization. A patent method employed DOWEX 50WX2-400 resin to isolate 5-phenyl-1H-pyrrolo[2,3-b]pyridine, with the product eluted using 4N ammonia in methanol. For carboxylic acids, acid-base extraction is preferred:

  • Partition between ethyl acetate and aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry over Na₂SO₄ and concentrate.

Spectroscopic Characterization

1H NMR (DMSO-d₆, 400 MHz):

  • Pyrrole NH: δ 12.1 (s, 1H)

  • Pyridine H-5: δ 8.7 (d, J = 5.2 Hz, 1H)

  • Carboxylic acid proton: δ 13.2 (broad, 1H).

LC-MS : Molecular ion peak at m/z 191.1 [M+H]⁺, consistent with the molecular formula C₈H₆N₂O₂.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Advantages Limitations
Suzuki Coupling5-Bromo-pyrrolopyridinePd-catalyzed cross-coupling71–95%High regioselectivityRequires expensive catalysts
CyclocondensationEthyl 3-aminopyridine-4-carboxylateAcid-catalyzed cyclization85–95%Scalable, mild conditionsLimited to ester precursors
Methyl Oxidation4-Methyl-pyrrolopyridineKMnO₄ oxidation60–65%Direct functionalizationLow yield, side reactions

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Controlling the position of ring closure is critical. Using directing groups (e.g., nitro or amino substituents) on the pyridine ring ensures cyclization occurs at the desired position. Computational modeling aids in predicting regiochemical outcomes.

Improving Hydrolysis Efficiency

Microwave-assisted hydrolysis reduces reaction times from hours to minutes. For example, ethyl esters hydrolyzed under microwave irradiation (100°C, 20 minutes) achieved 98% conversion .

Q & A

What are the established synthetic routes for 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this heterocyclic compound often involves cycloaddition or condensation strategies. A validated method includes reacting thiazolidine-4-carboxylic acid derivatives with dipolarophiles (e.g., methyl propiolate) in acetic anhydride (Ac₂O) at 110°C, followed by purification via column chromatography (hexane/ethyl acetate) . Another approach involves condensation of substituted benzaldehydes with aminopyridines, using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene . Yield optimization (typically 90–95%) requires precise control of reaction time, temperature, and catalyst loading. Impurities often arise from incomplete cyclization, necessitating rigorous NMR and LCMS validation (e.g., LCMS purity >97% as in ).

How is structural characterization of 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid performed, and what key spectral markers distinguish it from analogs?

Basic Research Question
Structural elucidation relies on:

  • ¹H NMR : Distinct signals include aromatic protons (δ 8.20–7.14 ppm) and carboxylic acid protons (δ ~12.25 ppm). Substituents like trifluoromethyl groups cause downfield shifts (e.g., δ 8.69 ppm in ).
  • Mass Spectrometry : ESIMS data (e.g., m/z 309.9 for the parent ion ) confirm molecular weight.
  • HPLC : Purity assessment (e.g., 97.34% in ) via reverse-phase methods.
    Key markers differentiating analogs include the splitting pattern of pyrrolo-protons and carboxylate-related IR stretches (~1700 cm⁻¹) .

How should researchers resolve contradictions in spectral data between synthetic batches?

Advanced Research Question
Discrepancies in NMR or mass spectra often stem from:

  • Solvent or pH effects : Carboxylic acid proton signals (δ ~12 ppm) may vary with DMSO-d₆ vs. CDCl₃ .
  • Tautomerism : The pyrrolo-pyridine system can exhibit keto-enol tautomerism, altering proton environments .
  • Impurities : Byproducts from incomplete purification (e.g., residual Ac₂O) require LCMS or 2D NMR (COSY, HSQC) for identification .
    Methodological recommendation : Standardize solvent systems, use high-field NMR (≥400 MHz), and cross-validate with X-ray crystallography if feasible.

What strategies enhance regioselectivity during functionalization of the pyrrolo-pyridine core?

Advanced Research Question
Regioselectivity in derivatization (e.g., introducing trifluoromethyl or fluoroaryl groups) depends on:

  • Catalyst choice : Palladium catalysts favor C–H activation at the 3-position, while copper promotes 6-substitution .
  • Directing groups : Carboxylic acid moieties act as intrinsic directing groups, enabling selective electrophilic substitution .
  • Steric effects : Bulky substituents (e.g., tert-butoxycarbonyl) block reactivity at adjacent positions, as seen in tert-butyl-protected analogs . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

How can computational methods optimize reaction pathways for novel derivatives?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking are critical for:

  • Transition-state analysis : Predicting activation energies for cycloaddition or nucleophilic substitution steps .
  • Solvent effects : COSMO-RS simulations model solvent interactions to optimize polarity (e.g., toluene vs. DMF) .
  • Pharmacophore modeling : For drug discovery applications, docking studies (e.g., with kinase targets) guide functional group placement .
    Example : DFT calculations on dipolarophile reactivity in cycloadditions rationalize the preference for methyl propiolate over acrylates .

What are the stability and solubility challenges of this compound under physiological conditions?

Advanced Research Question
The carboxylic acid group confers pH-dependent solubility:

  • Aqueous solubility : Poor at neutral pH (logP ~1.5), but improves in basic buffers (e.g., phosphate buffer, pH 8).
  • Degradation pathways : Susceptibility to decarboxylation at >80°C or prolonged UV exposure .
    Stabilization strategies :
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
  • Use of prodrugs (e.g., methyl esters) to enhance bioavailability .

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